2-[4-bromo-2-(1-phenyl-1H-pyrazol-5-yl)phenoxy]acetohydrazide
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Overview
Description
2-[4-bromo-2-(1-phenyl-1H-pyrazol-5-yl)phenoxy]acetohydrazide is a complex organic compound that features a pyrazole ring, a phenyl group, and a bromo-substituted phenoxy group
Preparation Methods
The synthesis of 2-[4-bromo-2-(1-phenyl-1H-pyrazol-5-yl)phenoxy]acetohydrazide typically involves multiple steps. One common synthetic route starts with the preparation of the pyrazole ring, followed by the introduction of the phenyl group and the bromo-substituted phenoxy group. The final step involves the formation of the acetohydrazide moiety. Reaction conditions often include the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity .
Chemical Reactions Analysis
2-[4-bromo-2-(1-phenyl-1H-pyrazol-5-yl)phenoxy]acetohydrazide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromo group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents and conditions for these reactions include the use of solvents like ethanol or dimethyl sulfoxide (DMSO) and specific temperature and pH controls
Scientific Research Applications
2-[4-bromo-2-(1-phenyl-1H-pyrazol-5-yl)phenoxy]acetohydrazide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials and as a reagent in chemical processes .
Mechanism of Action
The mechanism of action of 2-[4-bromo-2-(1-phenyl-1H-pyrazol-5-yl)phenoxy]acetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar compounds to 2-[4-bromo-2-(1-phenyl-1H-pyrazol-5-yl)phenoxy]acetohydrazide include other pyrazole derivatives and bromo-substituted phenoxy compounds. These compounds share structural similarities but may differ in their chemical reactivity and biological activities. For example, 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid is another pyrazole derivative with distinct properties and applications .
By understanding the unique features and applications of this compound, researchers can further explore its potential in various scientific fields.
Properties
Molecular Formula |
C17H15BrN4O2 |
---|---|
Molecular Weight |
387.2 g/mol |
IUPAC Name |
2-[4-bromo-2-(2-phenylpyrazol-3-yl)phenoxy]acetohydrazide |
InChI |
InChI=1S/C17H15BrN4O2/c18-12-6-7-16(24-11-17(23)21-19)14(10-12)15-8-9-20-22(15)13-4-2-1-3-5-13/h1-10H,11,19H2,(H,21,23) |
InChI Key |
LPGNUAVXOGNUII-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=CC=N2)C3=C(C=CC(=C3)Br)OCC(=O)NN |
Origin of Product |
United States |
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